molecular formula C11H14N2 B7905754 3-(7-Aminopropyl)indole

3-(7-Aminopropyl)indole

Cat. No. B7905754
M. Wt: 174.24 g/mol
InChI Key: QQIYOLFWQJWTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Aminopropyl)indole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(7-Aminopropyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-Aminopropyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Forensic Analysis : The substance has been identified in forensic samples, where differentiation of its isomers, particularly 3-(2-aminopropyl)indole, is crucial in forensic drug cases. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for this purpose (Scott et al., 2014).

  • Analytical Challenge in Forensic Analysis : Distinguishing 3-(7-Aminopropyl)indole from its isomer 5-(2-aminopropyl)indole represents an analytical challenge, especially without reference materials. The study highlights the importance of using mass spectral and UV conditions for differentiation (Elliott et al., 2013).

  • Process Chemistry : Research on the compound's process chemistry includes the development of synthetic routes and functionalization methods for various derivatives of 3-(7-Aminopropyl)indole, which are important for pharmacological applications (Ikunaka et al., 2007).

  • Pharmacological and Toxicological Properties : Studies have been conducted to understand the pharmacological and toxicological aspects of 3-(7-Aminopropyl)indole, focusing on its role as a psychoactive substance and its implications in forensic toxicology (Katselou et al., 2015).

  • Synthesis and Functionalization : Research has focused on the synthesis and functionalization of indoles, which includes 3-(7-Aminopropyl)indole, through various chemical reactions and catalytic processes. These studies contribute to the development of biologically active compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

  • Corrosion Inhibition Studies : The compound has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. This application is significant in industrial settings where corrosion prevention is crucial (Verma et al., 2016).

properties

IUPAC Name

1-(1H-indol-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-10(12)9-7-13-11-6-4-3-5-8(9)11/h3-7,10,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIYOLFWQJWTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S)-3-Amino-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-cyclopenta[A]phenanthren-17-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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